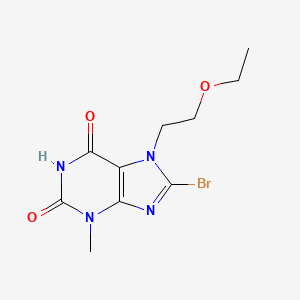
8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C10H13BrN4O3 and a molecular weight of 317.144 g/mol This compound is part of the purine family, which is known for its significant role in various biological processes
准备方法
The reaction conditions often require the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The ethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups in the compound’s structure play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
相似化合物的比较
8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
- 7-(2-Ethoxyethyl)-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Methoxyethyl)-3-methyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione
- 8-(Isobutylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share a similar purine core structure but differ in the substituents attached to the purine ring. The unique combination of bromine, ethoxyethyl, and methyl groups in this compound contributes to its distinct chemical and biological properties.
生物活性
8-Bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest a range of interactions with biological macromolecules, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and research findings.
The molecular formula of this compound is C12H15BrN4O3 with a molecular weight of approximately 328.18 g/mol. The presence of bromine and an ethoxyethyl side chain may influence its pharmacological properties.
Research indicates that purine derivatives can interact with nucleic acids and proteins through hydrogen bonding and hydrophobic interactions. The specific interactions of this compound have not been extensively documented; however, similar compounds have shown the ability to inhibit key enzymes involved in nucleotide metabolism and DNA replication.
Antiviral Properties
Purines are known for their antiviral activities. For instance, compounds similar to 8-bromo derivatives have been investigated for their ability to inhibit viral replication by interfering with nucleic acid synthesis. The bromine substitution may enhance the compound's efficacy against certain viruses by improving binding affinity to viral polymerases.
Enzyme Inhibition
Purine derivatives often act as competitive inhibitors for enzymes such as adenosine deaminase and xanthine oxidase. The structural similarity of this compound to natural substrates suggests potential inhibitory effects on these enzymes, which could be beneficial in treating conditions like gout or other inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
- Antitumor Activity : A derivative of 8-bromo purines was tested against various cancer cell lines and demonstrated significant cytotoxicity at low micromolar concentrations. The study suggested that the mechanism involved the disruption of DNA repair processes .
- Enzyme Inhibition : Research on related compounds indicated that modifications at the bromine position enhanced binding affinity to xanthine oxidase, leading to reduced uric acid levels in animal models .
属性
IUPAC Name |
8-bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O3/c1-3-18-5-4-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYPSGBYRVFWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














